An In-Depth Technical Guide to the Mechanism of Action of Quinaglute (Quinidine) on Cardiac Ion Channels
An In-Depth Technical Guide to the Mechanism of Action of Quinaglute (Quinidine) on Cardiac Ion Channels
For Researchers, Scientists, and Drug Development Professionals
Abstract
Quinaglute, a brand name for the Class IA antiarrhythmic agent quinidine (B1679956), exerts its therapeutic effects by modulating the electrical activity of the heart. Its primary mechanism of action involves the blockade of multiple cardiac ion channels, which collectively alters the cardiac action potential. This technical guide provides a comprehensive overview of the molecular and electrophysiological effects of quinidine on key cardiac ion channels. Quantitative data on its inhibitory effects are summarized, and detailed experimental methodologies for studying these interactions are provided. Furthermore, this guide includes visualizations of signaling pathways and experimental workflows to facilitate a deeper understanding of quinidine's complex pharmacological profile.
Core Mechanism of Action: A Multi-Ion Channel Blocker
Quinidine's antiarrhythmic properties stem from its ability to interact with and block several types of voltage-gated ion channels crucial for cardiac function. This multi-channel blockade leads to a prolongation of the action potential duration (APD) and a slowing of conduction velocity within the heart, which are the hallmarks of Class IA antiarrhythmic agents. The primary targets of quinidine include sodium, potassium, and to a lesser extent, calcium channels.
State-Dependent Blockade
A key feature of quinidine's action, particularly on sodium channels, is its "use-dependent" or "state-dependent" blockade. This means that the drug has a higher affinity for channels in the open or inactivated states compared to the resting state.[1] Consequently, its blocking effect is more pronounced at higher heart rates, a desirable characteristic for an antiarrhythmic drug targeting tachyarrhythmias.
Interaction with Specific Cardiac Ion Channels
Quinidine's multifaceted effects on the cardiac action potential are a result of its interaction with a variety of ion channels. The following sections detail its mechanism of action on the most clinically relevant channels.
Sodium Channels (INa)
Quinidine's primary and most well-characterized effect is the blockade of the fast inward sodium current (INa), which is responsible for the rapid depolarization (Phase 0) of the cardiac action potential.[2] The cardiac sodium channel isoform Nav1.5 is the principal target.
Mechanism of Blockade: Cryo-electron microscopy studies have revealed that quinidine binds within the central pore of the human Nav1.5 channel, just beneath the selectivity filter.[3][4] This binding site is coordinated by residues from repeats I, III, and IV of the channel protein.[3][4] The blockade is achieved through two main actions:
-
Direct Obstruction: Quinidine physically obstructs the ion permeation pathway.[3][4]
-
Allosteric Modulation: The binding of quinidine induces a rotational change in a key tyrosine residue, which leads to a tightening of the intracellular gate, further preventing sodium ion influx.[3]
This pore blockade is state-dependent, with quinidine showing a higher affinity for the open and inactivated states of the channel.[1]
Potassium Channels
Quinidine is a non-selective blocker of several types of potassium channels, which contributes significantly to its effect on action potential repolarization and its proarrhythmic potential.
Quinidine is a potent blocker of the rapidly activating delayed rectifier potassium current (IKr), which is encoded by the human ether-a-go-go-related gene (hERG). This current plays a critical role in Phase 3 repolarization of the cardiac action potential. Blockade of IKr is the primary mechanism by which quinidine prolongs the QT interval on an electrocardiogram.
Mechanism of Blockade: Quinidine is believed to bind to the open state of the hERG channel from the intracellular side, within the inner vestibule of the pore.
Quinidine also inhibits the slowly activating delayed rectifier potassium current (IKs), which is generated by the KCNQ1/KCNE1 channel complex. IKs is particularly important for shortening the action potential duration at higher heart rates.
The transient outward potassium current (Ito), responsible for the early "notch" phase (Phase 1) of the ventricular action potential, is also blocked by quinidine. The molecular correlates of Ito include Kv4.3. Quinidine's blockade of Ito is voltage-dependent and appears to be more potent at more depolarized potentials.
Quinidine reduces the inwardly rectifying potassium current (IK1), which is crucial for maintaining the resting membrane potential and for the final phase of repolarization. The Kir2.x family of channels underlies IK1.
Quinidine has been shown to decrease the amplitude of the ATP-sensitive potassium current (IKATP).
Calcium Channels (ICaL)
Quinidine also exerts a blocking effect on the L-type calcium current (ICaL), which contributes to the plateau phase (Phase 2) of the cardiac action potential. This action can lead to a negative inotropic effect (reduction in the force of cardiac contraction).
Quantitative Data on Quinidine's Ion Channel Blockade
The following tables summarize the inhibitory potency (IC50) of quinidine on various cardiac ion channels, as determined by electrophysiological studies.
| Sodium Channel | Current | Expression System | IC50 (µM) |
| hNav1.5 | Peak INa | HEK293 cells | 28.9 ± 2.2 |
| hNav1.5 | Late INa | HEK293 cells | Not explicitly found |
| Potassium Channels | Current | Expression System | IC50 (µM) |
| hERG (KCNH2) | IKr | CHO cells | ~1 |
| Kv1.5 | IKur | Mammalian cells | 6.2 |
| RHK1 (Ito-type) | Ito | Xenopus oocytes | 875 (at +60 mV) |
| Kir2.1 | IK1 | Not explicitly found | Not explicitly found |
| KCNQ1/KCNE1 | IKs | Not explicitly found | Not explicitly found |
| Calcium Channel | Current | Expression System | IC50 (µM) |
| Cav1.2 | ICaL | Not explicitly found | Not explicitly found |
Detailed Experimental Protocols
The investigation of quinidine's mechanism of action relies heavily on electrophysiological techniques, particularly whole-cell patch-clamp electrophysiology.
General Whole-Cell Patch-Clamp Methodology
This technique is the primary method used to measure the effect of quinidine on various ion currents in isolated cardiac myocytes or in heterologous expression systems (e.g., HEK293, CHO cells) that are stably or transiently expressing a specific ion channel.
General Procedure:
-
Cell Preparation: Cardiomyocytes are enzymatically isolated from cardiac tissue (e.g., guinea pig, rabbit, or human atrial/ventricular tissue). Alternatively, cultured cell lines are prepared for recording.
-
Electrode Preparation: Borosilicate glass micropipettes are pulled to a fine tip and filled with an intracellular solution.
-
Seal Formation: The micropipette is brought into contact with the cell membrane, and gentle suction is applied to form a high-resistance "gigaohm" seal.
-
Whole-Cell Configuration: A brief pulse of suction is applied to rupture the patch of membrane under the pipette tip, establishing electrical and diffusive access to the cell's interior.
-
Voltage Clamp: The membrane potential is clamped at a holding potential, and a series of voltage steps (a voltage protocol) are applied to elicit the ionic current of interest.
-
Drug Application: After recording baseline currents, quinidine is applied to the cell via the extracellular solution, and the changes in the ionic current are measured.
Protocol for Assessing hERG (IKr) Blockade
-
Cell Line: HEK293 cells stably expressing the hERG channel.
-
Extracellular Solution (in mM): 145 NaCl, 4 KCl, 1 MgCl2, 2 CaCl2, 10 HEPES, 10 Glucose, pH adjusted to 7.4 with NaOH.
-
Intracellular Solution (in mM): 120 KCl, 5.374 CaCl2, 1.75 MgCl2, 10 EGTA, 10 HEPES, 4 Na2-ATP, pH adjusted to 7.2 with KOH.
-
Voltage Protocol: From a holding potential of -80 mV, the cell is depolarized to +40 mV for 500 ms (B15284909) to inactivate the channels. The membrane is then repolarized to -50 mV to elicit a large tail current, which is characteristic of hERG channels and is used to quantify the current amplitude. This protocol is repeated at regular intervals (e.g., every 5 seconds).[5]
Protocol for Assessing Nav1.5 (INa) Blockade
-
Cell Line: HEK293 or CHO cells stably expressing the Nav1.5 channel.
-
Extracellular Solution (in mM): 137 NaCl, 1.8 CaCl2, 1 MgCl2, 4 KCl, 10 HEPES, 10 Glucose, pH adjusted to 7.4 with NaOH.
-
Intracellular Solution (in mM): 92 CsF, 55 CsCl, 10 HEPES, 10 EGTA, 2 MgCl2, 2 MgATP, pH adjusted to 7.2 with KOH.
-
Voltage Protocol (CiPA Step-Ramp): From a holding potential of -80 mV, a hyperpolarizing pulse to -120 mV is applied for 200 ms, followed by a depolarization to -15 mV for 40 ms to measure the peak current. The potential is then stepped to +40 mV for 200 ms and finally ramped down to -80 mV over 100 ms.[6]
Visualizations of Pathways and Workflows
Signaling Pathways
References
- 1. Quinidine enhances and suppresses Kv1.2 from outside and inside the cell, respectively - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Structural Basis for Pore Blockade of the Human Cardiac Sodium Channel Nav 1.5 by the Antiarrhythmic Drug Quinidine* - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. biorxiv.org [biorxiv.org]
- 5. sophion.com [sophion.com]
- 6. Manual Whole-Cell Patch-Clamping of the HERG Cardiac K+ Channel | Springer Nature Experiments [experiments.springernature.com]
